molecular formula C15H14N2 B14697695 (4-Methylphenyl)(phenylamino)acetonitrile CAS No. 32323-81-2

(4-Methylphenyl)(phenylamino)acetonitrile

Cat. No.: B14697695
CAS No.: 32323-81-2
M. Wt: 222.28 g/mol
InChI Key: APAWRKSEEOOHLH-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(phenylamino)acetonitrile is an organic compound with the molecular formula C15H14N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a 4-methylphenyl group and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Methylphenyl)(phenylamino)acetonitrile can undergo oxidation reactions, where the nitrile group can be converted to a carboxylic acid or other oxidized forms.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in compounds with different functional properties.

    Substitution: The compound can participate in substitution reactions, where the phenyl or methylphenyl groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(4-Methylphenyl)(phenylamino)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(phenylamino)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and methylphenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its role in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylphenyl)(phenylamino)acetonitrile is unique due to the presence of both a phenylamino group and a 4-methylphenyl group, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

CAS No.

32323-81-2

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2-anilino-2-(4-methylphenyl)acetonitrile

InChI

InChI=1S/C15H14N2/c1-12-7-9-13(10-8-12)15(11-16)17-14-5-3-2-4-6-14/h2-10,15,17H,1H3

InChI Key

APAWRKSEEOOHLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2

Origin of Product

United States

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